molecular formula C7H8ClN3 B15125778 Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-

Katalognummer: B15125778
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: YXLCRKYADYTUGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with a suitable pyrimidine precursor under specific reaction conditions. For example, the reaction of 2-chloropyridine with 2-aminopyrimidine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.

    Oxidation Reactions: Pyrido[2,3-d]pyrimidine-2-one derivatives.

    Reduction Reactions: Tetrahydropyrido[2,3-d]pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- has a wide range of scientific research applications, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the tetrahydro configuration contribute to its reactivity and potential as a therapeutic agent .

Eigenschaften

Molekularformel

C7H8ClN3

Molekulargewicht

169.61 g/mol

IUPAC-Name

2-chloro-4a,5,6,7-tetrahydropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H8ClN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h4-5H,1-3H2

InChI-Schlüssel

YXLCRKYADYTUGH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C=NC(=NC2=NC1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.